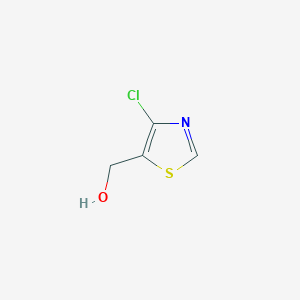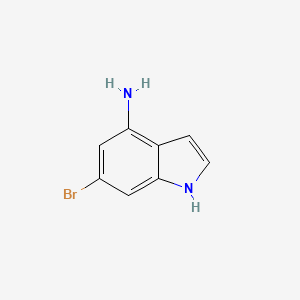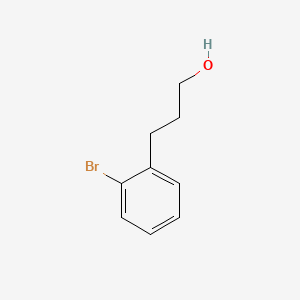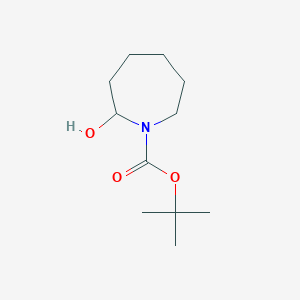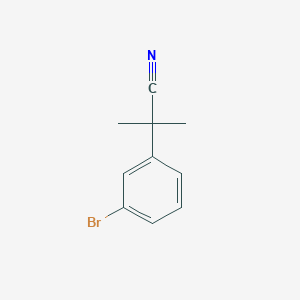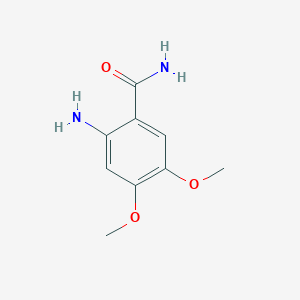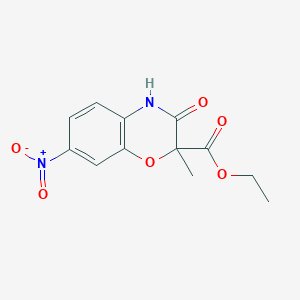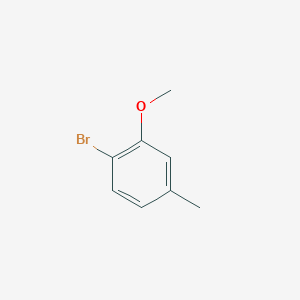
2-Bromo-3-(bromomethyl)pyridine
Descripción general
Descripción
2-Bromo-3-(bromomethyl)pyridine, also known as 2-bromo-3-bromomethylpyridine, is an organic compound with a pyridine ring structure. It is a colorless, crystalline solid with a strong, unpleasant odor. It is used in the synthesis of various organic compounds and is also used as a reagent in the laboratory. This compound is an important intermediate for the synthesis of biologically active compounds, such as pharmaceuticals, agrochemicals, and industrial chemicals.
Aplicaciones Científicas De Investigación
Synthesis of Natural Alkaloids
2-Bromo-3-(bromomethyl)pyridine has been utilized in the synthesis of natural alkaloids. One notable example is its use in the total synthesis of the natural alkaloid variolin B and deoxyvariolin B. This process involves the reaction of this compound derivatives with various chemical agents to create pyrido[3',2':4,5]pyrrolo[1,2-c]pyrimidine derivatives. These compounds are then transformed through a series of chemical reactions, ultimately leading to the synthesis of variolin B (Baeza, Mendiola, Burgos, Alvarez-Builla, & Vaquero, 2010).
Development of Polyelectrolytes
Another significant application of this compound is in the development of hyperbranched polyelectrolytes. These polyelectrolytes are synthesized using derivatives of this compound, such as 3,5-bis(bromomethyl)pyridine hydrobromide. The properties of these hyperbranched poly[3,5-bis(alkylene)pyridinium]s have been studied for potential applications in various fields (Monmoton, Lefebvre, & Fradet, 2008).
Safety and Hazards
“2-Bromo-3-(bromomethyl)pyridine” is considered hazardous. It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to wash hands thoroughly after handling . It should not be eaten, drunk, or smoked when using this product .
Mecanismo De Acción
Target of Action
It’s known that bromopyridines are generally used as building blocks in organic synthesis , suggesting that their targets could be a wide range of organic compounds.
Mode of Action
2-Bromo-3-(bromomethyl)pyridine, like other bromopyridines, is likely to participate in various cross-coupling reactions . These reactions involve the transfer of the bromomethyl group from the pyridine ring to another molecule, facilitated by a metal catalyst . This can result in the formation of new carbon-carbon bonds, enabling the synthesis of complex organic compounds .
Result of Action
The molecular and cellular effects of this compound’s action would be largely determined by the specific compounds it is used to synthesize . As a reagent in organic synthesis, its primary role is to facilitate the formation of new molecular structures, which could have a wide range of potential effects depending on their nature .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include the presence of other reagents, the temperature and pressure of the reaction environment, the pH of the solution, and the presence of a suitable catalyst . Proper safety measures should be taken while handling this compound as it may cause skin and eye irritation, and may have effects on the respiratory system .
Propiedades
IUPAC Name |
2-bromo-3-(bromomethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5Br2N/c7-4-5-2-1-3-9-6(5)8/h1-3H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEWLOSCWMVKPGI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)Br)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5Br2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00447754 | |
| Record name | 2-bromo-3-(bromomethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00447754 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.92 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
94446-97-6 | |
| Record name | 2-bromo-3-(bromomethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00447754 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Bromo-3-(bromomethyl)pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
